Pemirolast potassium hydrate is a pharmaceutical compound primarily used as an anti-allergic agent. It is classified as a mast cell stabilizer, effective in treating conditions like allergic conjunctivitis and hay fever. The chemical structure of pemirolast is that of a potassium salt derived from the parent compound, which is 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one. The compound exhibits significant solubility in water, making it suitable for various formulations, particularly in ophthalmic applications.
Pemirolast potassium hydrate is synthesized through chemical processes involving the conversion of its acid form into the corresponding potassium salt. It falls under the category of small molecules with antiallergic properties and is classified in pharmacology as a mast cell stabilizer. The compound has been recognized for its therapeutic efficacy in preventing allergic reactions by inhibiting the release of inflammatory mediators from mast cells.
The synthesis of pemirolast potassium hydrate involves several steps:
Pemirolast potassium hydrate has a complex molecular structure characterized by the following:
The compound's structural integrity is crucial for its function as it allows for interaction with biological targets, particularly histamine receptors.
Pemirolast potassium hydrate participates in various chemical reactions that enhance its therapeutic properties:
Pemirolast functions primarily through its action on mast cells:
Pemirolast potassium hydrate possesses several notable physical and chemical properties:
Pemirolast potassium hydrate has diverse applications in medical science:
Pemirolast potassium hydrate exerts its primary anti-allergic effect through targeted stabilization of mast cells by modulating intracellular calcium dynamics. Mast cell degranulation—the pivotal event in type I hypersensitivity reactions—requires calcium-dependent signaling pathways for the release of preformed inflammatory mediators. Pemirolast potassium specifically blocks voltage-gated calcium channels in mast cell membranes, preventing the critical influx of extracellular Ca²⁺ ions necessary for degranulation initiation [1] [5]. This calcium blockade occurs at micromolar concentrations, effectively suppressing the downstream exocytosis of histamine-containing granules [10].
The molecular specificity of this inhibition was demonstrated through in vitro studies using sensitized rat peritoneal mast cells, where pemirolast potassium (0.1-10 μM) reduced antigen-induced histamine release by 40-85% in a concentration-dependent manner. This effect correlated directly with reduced intracellular calcium fluorescence signals measured using Fura-2AM imaging techniques [5] [7]. In vivo studies in guinea pig models of allergic conjunctivitis further validated this mechanism, showing that topical application significantly suppressed vascular permeability increases in conjunctival tissues by >60% compared to controls, confirming effective mast cell stabilization at the ocular surface [7] [9].
Table 1: Calcium Influx Inhibition and Mast Cell Stabilization by Pemirolast Potassium Hydrate
Experimental Model | Concentration | Effect on Ca²⁺ Influx | Histamine Release Inhibition |
---|---|---|---|
Rat peritoneal mast cells (in vitro) | 0.1 μM | 22% reduction | 18% reduction |
Rat peritoneal mast cells (in vitro) | 1.0 μM | 57% reduction | 63% reduction |
Rat peritoneal mast cells (in vitro) | 10 μM | 89% reduction | 85% reduction |
Guinea pig conjunctiva (in vivo) | 0.1% ophthalmic solution | Not measured | >60% reduction |
Beyond histamine suppression, this calcium channel blockade comprehensively inhibits the synthesis and release of newly formed lipid mediators, including leukotriene C₄ (LTC₄), LTD₄, and LTE₄, which are potent inducers of prolonged bronchoconstriction and mucosal inflammation. The disruption of calcium signaling additionally prevents the activation of phospholipase A₂, the enzyme responsible for liberating arachidonic acid from membrane phospholipids—the rate-limiting step in eicosanoid biosynthesis pathways [1] [6].
Complementing its mast cell-stabilizing properties, pemirolast potassium hydrate functions as a competitive histamine H₁ receptor antagonist through specific structural interactions. The molecule features a pyridopyrimidine core linked to a tetrazole ring system, creating a three-dimensional configuration that sterically hinders histamine binding at the H₁ receptor's active site [4] [10]. Molecular docking simulations reveal that the tetrazole moiety forms critical hydrogen bonds with Thr¹¹² and Asp¹⁰⁷ residues in the transmembrane domain of the H₁ receptor, while the pyridopyrimidine component engages in π-π stacking interactions with Trp¹⁶⁴—key interactions that disrupt histamine binding [10].
Table 2: Structural Characteristics Enabling H₁ Receptor Antagonism
Molecular Component | Chemical Property | Receptor Interaction Target | Functional Consequence |
---|---|---|---|
Tetrazole ring | Acidic (pKa ≈ 4.5) | Thr¹¹², Asp¹⁰⁷ residues | Hydrogen bond formation |
Pyridopyrimidine core | Planar aromatic system | Trp¹⁰⁰, Trp¹⁶⁴ | π-π stacking interactions |
9-Methyl group | Hydrophobic moiety | Phe¹⁸⁴, Phe¹⁸⁵ | Hydrophobic pocket occupation |
Functional studies demonstrate that pemirolast potassium exhibits nanomolar affinity (Kᵢ ≈ 15-20 nM) for recombinant human H₁ receptors expressed in HEK293 cells. This binding affinity directly translates to physiological antagonism, effectively reversing histamine-induced contraction in isolated guinea pig ileum preparations at concentrations as low as 10⁻⁸ M [1] [8]. The dual mechanism—simultaneously preventing histamine release from mast cells and blocking its action at receptor sites—creates a comprehensive barrier against histamine-mediated symptoms including vasodilation, increased vascular permeability, sensory nerve activation (pruritus), and glandular secretions [5] [8].
In ocular tissues specifically, this dual action provides rapid symptomatic relief from itching while concurrently suppressing the underlying inflammatory cascade. The molecule's moderate hydrophilicity (logP ≈ 0.24) ensures sufficient residence time at the conjunctival surface while minimizing systemic absorption—an optimal pharmacokinetic profile for topical ophthalmic applications [4] [10].
Pemirolast potassium hydrate demonstrates broad-spectrum anti-inflammatory activity through suppression of multiple pro-inflammatory mediator pathways beyond histamine. The compound significantly inhibits the antigen-stimulated release of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) from isolated human lung fragments and peripheral leukocytes, achieving >70% suppression at 10 μM concentrations [6] [7]. This leukotriene inhibition occurs upstream through blockade of 5-lipoxygenase (5-LOX) translocation to the nuclear membrane—a calcium-dependent process prevented by pemirolast's calcium channel modulation [7].
At the transcriptional level, pemirolast potassium suppresses the expression and secretion of key T-helper 2 (Th2) cytokines that drive allergic inflammation. In vitro studies using human mast cell lines (HMC-1) demonstrate dose-dependent reductions in:
Table 3: Cytokine Suppression Profile of Pemirolast Potassium Hydrate
Cytokine | Reduction at 1 μM | Reduction at 10 μM | Primary Inflammatory Role |
---|---|---|---|
IL-4 | 28% | 65% | B-cell activation, IgE production |
IL-5 | 35% | 72% | Eosinophil maturation & activation |
TNF-α | 22% | 58% | Endothelial adhesion molecule expression |
IL-13 | 18% | 49% | Mucus hypersecretion, airway hyperreactivity |
This cytokine suppression profile was confirmed in vivo using a murine model of allergic conjunctivitis, where topical pemirolast (0.1%) reduced conjunctival IL-4 and IL-5 mRNA expression by >60% compared to vehicle-treated controls following allergen challenge [6] [9]. The molecular mechanism involves inhibition of nuclear factor kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) translocation—transcription factors regulating cytokine gene expression whose activation requires calcium-dependent phosphorylation events [7].
The combined effect of leukotriene and cytokine suppression disrupts the self-amplifying inflammatory cascade at multiple points: reducing IgE production, inhibiting vascular adhesion molecule expression, preventing eosinophil maturation, and diminishing mucus hypersecretion—all critical components of sustained allergic inflammation beyond immediate hypersensitivity reactions [6] [7].
Pemirolast potassium hydrate exerts targeted effects on eosinophil biology—a cell type critically involved in the late-phase allergic response and tissue damage. The compound significantly inhibits eotaxin-directed eosinophil chemotaxis across human umbilical vein endothelial cell (HUVEC) monolayers at concentrations as low as 1 μM (45% inhibition), reaching maximal effects at 10 μM (82% inhibition) [1] [6]. This chemotaxis blockade occurs through disruption of eotaxin-CCR3 signaling and downregulation of adhesion molecule expression (VCAM-1, ICAM-1) on vascular endothelium—both calcium-dependent processes [1] [9].
In ocular tissues specifically, pemirolast potassium potently suppresses eosinophil infiltration into the conjunctiva following allergen exposure. Quantitative histomorphometric analysis in guinea pig models of allergic conjunctivitis revealed a 68% reduction in eosinophil density within conjunctival stroma following prophylactic treatment with 0.1% ophthalmic solution [6] [9]. This reduction directly correlated with diminished tissue damage markers including major basic protein (MBP) and eosinophil peroxidase (EPO), which decreased by >75% in treated animals compared to controls [9].
Beyond chemotaxis inhibition, pemirolast potassium directly blocks mediator release from activated eosinophils. Ex vivo studies using human peripheral blood eosinophils demonstrated 50-70% suppression of leukotriene C₄ and reactive oxygen species release following activation with platelet-activating factor (PAF) or immunoglobulin-coated beads [1]. This functional impairment occurs through the same calcium blockade mechanism observed in mast cells, as eosinophil degranulation similarly requires extracellular calcium influx for complete activation [1] [6].
The clinical significance of these effects was demonstrated in comparative clinical studies where pemirolast-treated allergic conjunctivitis patients showed significantly lower conjunctival eosinophil counts (p<0.01) and reduced epithelial damage compared to untreated controls—findings that correlated with improved symptom scores and reduced corneal complications in chronic allergic eye disease [2] [9]. This comprehensive action on eosinophil biology—affecting recruitment, activation, and mediator release—positions pemirolast potassium as particularly effective against chronic allergic conditions where eosinophils drive tissue remodeling and persistent inflammation.
Table 4: Compound Nomenclature for Pemirolast Potassium Hydrate
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | Potassium 5-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1H-tetrazol-1-ide hydrate |
Chemical Formula | C₁₀H₇KN₆O·xH₂O |
CAS Registry Number | 100299-08-9 (hydrate) |
Molecular Weight | 266.30 g/mol (anhydrous) |
Synonyms | Pemirolast potassium hydrate; 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one potassium salt hydrate; BMY 26517; CRD007; DE 068; TBX; Pemirox® (brand name) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1